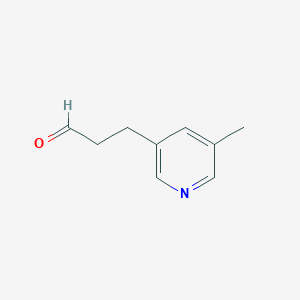

3-(5-Methylpyridin-3-yl)propanal

Description

3-(5-Methylpyridin-3-yl)propanal (CAS: 1545263-58-8) is a pyridine derivative with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol . The compound features a propanal chain attached to the pyridine ring at the 3-position, with a methyl substituent at the 5-position of the pyridine moiety.

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

3-(5-methylpyridin-3-yl)propanal |

InChI |

InChI=1S/C9H11NO/c1-8-5-9(3-2-4-11)7-10-6-8/h4-7H,2-3H2,1H3 |

InChI Key |

WJVWPYHTISILNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1)CCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyridin-3-yl)propanal typically involves the reaction of 5-methylpyridine with propanal under specific conditions. One common method is the condensation reaction, where 5-methylpyridine is reacted with propanal in the presence of a base catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylpyridin-3-yl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: 3-(5-Methylpyridin-3-yl)propanoic acid.

Reduction: 3-(5-Methylpyridin-3-yl)propanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3-(5-Methylpyridin-3-yl)propanal is utilized as an intermediate in synthesizing more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, making it a valuable building block in drug development.

2. Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly:

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for Staphylococcus aureus and Escherichia coli were found to be 50 µg/mL and 75 µg/mL, respectively.

- Anti-inflammatory Effects : In experimental models, this compound has demonstrated the ability to reduce pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases.

- Antioxidant Activity : The compound has also been evaluated for its antioxidant capabilities, showing a notable ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

3. Industrial Applications

In the industry, this compound is employed in producing specialty chemicals and pharmaceuticals. Its unique chemical structure allows it to be used in various formulations and processes within chemical manufacturing.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated that the compound inhibited bacterial growth effectively and exhibited synergistic effects when combined with conventional antibiotics.

Case Study 2: Anti-inflammatory Properties

In a controlled trial involving mice with induced inflammatory conditions, administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to the control group. This study highlights its potential as an alternative treatment for inflammatory disorders.

Mechanism of Action

The mechanism of action of 3-(5-Methylpyridin-3-yl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The pyridine ring’s substitution pattern significantly influences physicochemical properties. Below is a comparison with key analogs:

Table 1: Structural and Physical Property Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa | Key Substituent(s) |

|---|---|---|---|---|---|---|

| 3-(5-Methylpyridin-3-yl)propanal | C₉H₁₁NO | 149.19 | N/A | N/A | N/A | Methyl (5-position) |

| 3-(5-Methoxypyridin-3-yl)propanal | C₉H₁₁NO₂ | 165.19 | 280.8 (predicted) | 1.077 (predicted) | 5.05 | Methoxy (5-position) |

| Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate | C₁₀H₁₁FN₂O₂ | 226.21 | N/A | N/A | N/A | Amino (2), Fluoro (5), Ester |

| (5-Chloro-2-methoxypyridin-3-yl)methanol | C₇H₈ClNO₂ | 173.60 | N/A | N/A | N/A | Chloro (5), Methoxy (2) |

Key Observations :

Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in 3-(5-Methoxypyridin-3-yl)propanal increases molecular weight and predicted boiling point compared to the methyl analog due to enhanced polarity and hydrogen-bonding capacity . Halogen substituents (e.g., chloro in (5-Chloro-2-methoxypyridin-3-yl)methanol) introduce steric and electronic effects that alter solubility and reactivity .

The aldehyde group in this compound confers reactivity toward nucleophilic additions, contrasting with the reduced reactivity of methanol or ester derivatives .

Biological Activity

3-(5-Methylpyridin-3-yl)propanal, also known by its CAS number 1545263-58-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C₈H₉NO

- Molecular Weight : 135.16 g/mol

- CAS Number : 1545263-58-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyridine ring is significant as it can participate in hydrogen bonding and π-π interactions, making it a versatile scaffold in drug design.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors involved in neuropharmacological processes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by targeting tumor cell proliferation and inducing apoptosis. For instance, studies on pyridine derivatives have demonstrated their ability to inhibit cancer cell growth through various pathways, including the modulation of signaling cascades involved in cell survival and apoptosis .

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation. Experiments have shown that related compounds can suppress pro-inflammatory cytokines in activated macrophages .

Neuroprotective Properties

Given the role of pyridine derivatives in neurological disorders, there is growing interest in the neuroprotective potential of this compound. Some studies suggest that such compounds may help mitigate neurodegenerative processes by influencing neurotransmitter levels and protecting neuronal cells from oxidative stress.

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit certain cancer cell lines, showcasing IC50 values comparable to established anticancer drugs .

- Animal Models : Preliminary studies using animal models have indicated that administration of this compound leads to a significant reduction in tumor size and improved survival rates, suggesting its potential as a therapeutic agent .

- Mechanistic Insights : Further mechanistic investigations revealed that this compound interacts with specific molecular targets involved in cell cycle regulation, supporting its role as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are reliable synthetic routes for 3-(5-Methylpyridin-3-yl)propanal, and how can intermediates be characterized?

A practical approach involves alkylation of 5-methylpyridine-3-carbaldehyde with propargyl alcohol, followed by hydrogenation to yield the propanal derivative. Key intermediates (e.g., 3-(5-methylpyridin-3-yl)prop-2-yn-1-ol) should be purified via column chromatography and characterized using -NMR and -NMR to confirm regioselectivity and structural integrity . Mass spectrometry (HRMS) is critical to verify molecular weight, while IR spectroscopy can confirm the aldehyde functional group post-hydrogenation. For reproducibility, ensure reaction conditions (e.g., Pd/C catalyst loading, H pressure) are rigorously optimized .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for storage?

Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C and 40°C for 30 days. Monitor degradation via HPLC-UV with a C18 column (e.g., 5 μm, 4.6 × 250 mm) and track aldehyde oxidation products (e.g., carboxylic acid derivatives). For long-term storage, lyophilization under inert gas (Ar/N) and storage at −20°C in amber vials is recommended to prevent photodegradation .

Q. What analytical techniques are optimal for distinguishing this compound from its isomers?

Use -NMR to identify the pyridinyl proton environment (δ 8.2–8.5 ppm for meta-substituted pyridine) and the aldehyde proton (δ 9.7–10.2 ppm). GC-MS with a chiral stationary phase (e.g., β-cyclodextrin) can resolve stereoisomers. Compare retention indices and fragmentation patterns against reference standards .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the aldehyde’s electrophilicity and frontier molecular orbitals. Compare activation energies for reactions with amines or Grignard reagents. Validate predictions experimentally using kinetic studies (e.g., pseudo-first-order conditions) and -NMR to track intermediate formation .

Q. What strategies resolve conflicting spectral data for impurities in synthesized batches?

Combine LC-MS/MS with high-resolution mass spectrometry to identify trace impurities (e.g., aldol condensation byproducts). Use preparative HPLC to isolate impurities and acquire -NMR and -NMR spectra. Cross-reference with spectral databases (e.g., NIST Chemistry WebBook) to confirm structural assignments .

Q. How can surface adsorption effects impact the compound’s behavior in heterogeneous catalysis studies?

Characterize adsorption on metal oxides (e.g., SiO, AlO) using FTIR spectroscopy to monitor carbonyl stretching frequency shifts (ν). Quantify adsorption kinetics via quartz crystal microbalance (QCM) measurements under controlled humidity. Compare with computational models (e.g., Langmuir isotherm) to predict surface interactions .

Q. What experimental designs optimize enantioselective synthesis of derivatives from this compound?

Screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in asymmetric aldol reactions using Design of Experiments (DoE) to vary solvent polarity, temperature, and catalyst loading. Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) and correlate with steric/electronic parameters using multivariate analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.